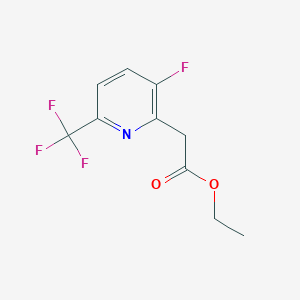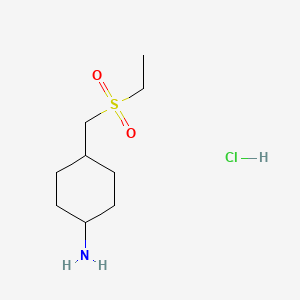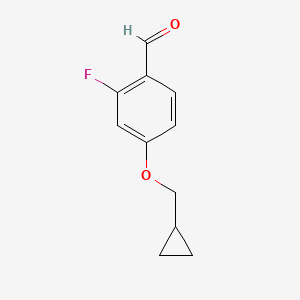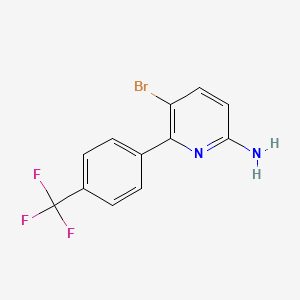![molecular formula C11H11BrF3NO4 B1412760 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate CAS No. 2205384-01-4](/img/structure/B1412760.png)
1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate
Übersicht
Beschreibung
1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate (1-BrTFPE) is an organic compound that has recently gained attention in the scientific community due to its potential applications in a variety of fields. It is an aromatic compound that contains a bromine atom, a trifluoromethyl group, and an oxalate group. This compound has a wide range of properties, such as high solubility in a variety of solvents, good thermal stability, and excellent reactivity. It is also known for its low toxicity, making it an attractive compound for a variety of applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound has been involved in the synthesis and characterization of various chemical structures. For instance, it has been utilized in the formation of novel imidazo[1,2-a]pyrimidine compounds through condensation and cyclization processes, showcasing its versatility as a building block in organic chemistry (Liu, 2013). Additionally, its transformation into N-monoalkylhydroxylamines, as demonstrated through various chemical reactions, emphasizes its potential in the synthesis of complex organic compounds (Tokuyama, Kuboyama, & Fukuyama, 2003).
Application in Organic Synthesis
The compound has been used as a reactant in the synthesis of diverse organic structures, such as 5-membered-aza-heterocycles and carbocycles, indicating its importance in the development of pharmacologically active molecules and materials chemistry (Westerlund, Gras, & Carlson, 2001). Moreover, the synthesis of highly functionalized 4-amino-2-(trifluoromethyl)-1H-pyrroles through a selective reaction with primary amines underlines the compound's role in the creation of novel chemical entities (Zanatta et al., 2021).
Analytical Chemistry Applications
The compound's derivatives have been utilized in analytical chemistry, particularly in the derivation and determination of biogenic amines through techniques like LC-tandem mass spectrometry and 19F NMR, demonstrating its application in food chemistry and the analysis of complex biological matrices (Jastrzębska et al., 2018).
Catalytic and Synthetic Applications
The compound has shown potential in catalytic applications, as evidenced by its involvement in dehydrative amidation between carboxylic acids and amines, showcasing its utility in peptide synthesis and the development of novel synthetic methodologies (Wang, Lu, & Ishihara, 2018).
Biochemische Analyse
Biochemical Properties
1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter gene expression profiles, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are noteworthy. Over time, the stability and degradation of this compound can impact its efficacy. Studies have shown that it remains stable under specific conditions but may degrade when exposed to light or extreme pH levels . Long-term effects on cellular function have been observed, with some studies indicating potential cytotoxicity at higher concentrations .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it has been found to accumulate in the liver and kidneys, where it undergoes further metabolism .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .
Eigenschaften
IUPAC Name |
1-[2-bromo-5-(trifluoromethyl)phenyl]ethanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3N.C2H2O4/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10;3-1(4)2(5)6/h2-5H,14H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCQKNVPYGNZHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C(F)(F)F)Br)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/structure/B1412679.png)


![[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol](/img/structure/B1412682.png)

![[4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B1412684.png)
![Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B1412685.png)




![3-[2-(2-Amino-acetylamino)-3-(2-ethoxycarbonyl-ethoxy)-2-(2-ethoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid ethyl ester](/img/structure/B1412695.png)
![1-(4-Methylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1412699.png)
![Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B1412700.png)
